molecular formula C13H16N2O3 B1301409 3-(4-acetylpiperazin-1-yl)benzoic Acid CAS No. 896516-75-9

3-(4-acetylpiperazin-1-yl)benzoic Acid

Número de catálogo: B1301409
Número CAS: 896516-75-9
Peso molecular: 248.28 g/mol
Clave InChI: GSXWOBXTCGEMEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of 3-(4-acetylpiperazin-1-yl)benzoic acid typically involves the reaction of 4-acetylpiperazine with 3-chlorobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the consistency of the final product .

Análisis De Reacciones Químicas

3-(4-Acetylpiperazin-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group or the piperazine ring is replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

3-(4-Acetylpiperazin-1-yl)benzoic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(4-acetylpiperazin-1-yl)benzoic acid involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparación Con Compuestos Similares

3-(4-Acetylpiperazin-1-yl)benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.

Actividad Biológica

3-(4-acetylpiperazin-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C13H16N2O3
  • CAS Number: 896516-75-9

The compound features a piperazine ring substituted with an acetyl group, attached to a benzoic acid moiety. This structural configuration is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition:
    • It has been shown to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in the metabolism of bioactive lipids. In studies, it demonstrated an IC50 value of 7.0 nM against human sEH, indicating potent inhibitory activity .
  • Cellular Effects:
    • The compound exhibits anti-inflammatory properties by modulating immune responses, potentially through selective agonism of cannabinoid receptors. This effect suggests its utility in treating inflammatory conditions.
  • Antimicrobial Activity:
    • Preliminary studies indicate that derivatives of this compound possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics:

  • Half-life (T1/2): Approximately 14 hours in vivo.
  • Maximum Concentration (Cmax): 84 nM.
  • Area Under the Curve (AUC): 40,200 nM·min, indicating good systemic exposure .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

StudyFindings
Study A Demonstrated that the compound effectively inhibits sEH, contributing to anti-inflammatory effects.
Study B Evaluated the antimicrobial properties, showing significant antibacterial activity against various strains.
Study C Investigated structure-activity relationships (SAR), revealing optimal substitutions for enhancing potency and solubility.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

CompoundStructureBiological Activity
3-(Piperazin-1-yl)benzoic AcidSimilar core structure without acetyl groupModerate antitumor activity
4-(Acetylpiperazine) derivativesVarying substituents on piperazineEnhanced anti-inflammatory effects

Q & A

Q. Basic: What synthetic routes are recommended for preparing 3-(4-acetylpiperazin-1-yl)benzoic acid with high purity for pharmacological studies?

Answer:
A multi-step synthesis is typically employed:

Nucleophilic Aromatic Substitution: React 3-bromobenzoic acid with 1-acetylpiperazine under Buchwald-Hartwig conditions (Pd(OAc)₂ catalyst, Xantphos ligand, Cs₂CO₃ base, 110°C in toluene). This introduces the acetylpiperazine moiety .

Purification: Use column chromatography (silica gel, EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

Validation: Confirm purity via HPLC-MS (retention time alignment, molecular ion peak at m/z 289.1 [M+H]⁺) and elemental analysis (C: 62.5%, H: 6.3%, N: 12.1%) .

Q. Advanced: How can contradictory NMR data between theoretical predictions and experimental results for derivatives be resolved?

Answer:
Discrepancies often arise from:

  • Rotameric Equilibria: Perform variable-temperature NMR (VT-NMR) in CDCl₃ (e.g., -40°C to 25°C). Signal splitting at low temperatures indicates restricted rotation of the acetyl group .
  • Solvent Effects: Compare spectra in DMSO-d₆ vs. CDCl₃; hydrogen bonding in DMSO may stabilize specific conformers.
  • Structural Confirmation: Use 2D NMR (HSQC, HMBC) to verify connectivity. X-ray crystallography provides definitive bond angles and torsion parameters .

Q. Basic: What analytical techniques are critical for confirming structural integrity post-synthesis?

Answer:

  • NMR Spectroscopy: ¹H NMR (δ ~2.4 ppm for acetyl CH₃, δ ~3.6–4.2 ppm for piperazine CH₂), ¹³C NMR (δ ~170 ppm for carboxylic acid C=O).
  • FT-IR: Confirm C=O stretches (carboxylic acid: ~1680 cm⁻¹; acetyl: ~1650 cm⁻¹).
  • HPLC-MS: Retention time consistency and molecular ion verification (m/z 289.1 [M+H]⁺) .

Q. Advanced: What strategies optimize aqueous solubility of derivatives without compromising bioactivity?

Answer:

  • Structural Modifications: Introduce hydrophilic groups (e.g., -OH, -NH₂) at the benzoic acid para position.
  • Salt Formation: Prepare sodium or potassium salts (e.g., neutralization with NaOH) to enhance solubility in PBS (pH 7.4).
  • Co-Solvent Systems: Use DMSO/PBS (≤10% DMSO) for in vitro assays. Monitor LogP via reverse-phase HPLC (C18 column, MeOH/H₂O gradient) .

Q. Basic: How should this compound be stored to prevent degradation?

Answer:

  • Storage Conditions: Desiccate at -20°C in amber glass vials under argon.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed acetyl group) should remain <2% .

Q. Advanced: What computational methods predict binding modes to target enzymes?

Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures (e.g., PDB: 4XYZ) to model interactions. Focus on hydrogen bonding between the carboxylic acid and enzyme active sites.
  • MD Simulations: Run 100 ns simulations (AMBER force field) to assess binding stability. RMSD <2 Å indicates stable complexes.
  • QSAR Models: Corate substituent effects (e.g., acetyl vs. methyl) with IC₅₀ data to prioritize derivatives .

Q. Basic: What solvent systems are optimal for recrystallizing this compound?

Answer:

  • Ethanol/Water (8:2): Provides high recovery (>85%) with minimal impurity carryover.
  • Acetone/Hexane (1:3): Suitable for rapid crystallization, yielding needle-like crystals for X-ray analysis .

Q. Advanced: How to analyze tautomeric or protonation state variations in biological assays?

Answer:

  • pH-Dependent UV-Vis: Measure absorbance shifts (e.g., 250–300 nm) across pH 3–10. Carboxylic acid deprotonation (pKa ~4.5) and piperazine protonation (pKa ~7.1) alter spectral profiles.
  • Potentiometric Titration: Determine exact pKa values using a GLpKa instrument. Compare with computational predictions (MarvinSketch) .

Q. Basic: What safety precautions are essential during handling?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine powders.
  • Spill Management: Neutralize acidic spills with NaHCO₃, then absorb with vermiculite .

Q. Advanced: How to design stability-indicating assays for forced degradation studies?

Answer:

  • Stress Conditions: Expose to 0.1 M HCl (acid hydrolysis), 0.1 M NaOH (base hydrolysis), and UV light (254 nm, 48 hrs).
  • HPLC Method: Use a C18 column (ACN/0.1% TFA gradient). Degradation products (e.g., deacetylated analogs) elute earlier (retention time shift ≥1 min). Validate specificity via spiked samples .

Propiedades

IUPAC Name

3-(4-acetylpiperazin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-10(16)14-5-7-15(8-6-14)12-4-2-3-11(9-12)13(17)18/h2-4,9H,5-8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXWOBXTCGEMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366006
Record name 3-(4-acetylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896516-75-9
Record name 3-(4-acetylpiperazin-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.